molecular formula C15H23N3O2 B4260922 N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide

N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide

Numéro de catalogue B4260922
Poids moléculaire: 277.36 g/mol
Clé InChI: YSZSOBWHNYPPMF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component of the B-cell receptor signaling pathway, which is involved in the development and activation of B-cells. TAK-659 has been extensively studied for its potential use in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Mécanisme D'action

N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide works by selectively inhibiting BTK, which is a crucial component of the B-cell receptor signaling pathway. By blocking BTK, N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide prevents the activation and proliferation of B-cells, which are involved in the development of various diseases. N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide has also been shown to inhibit the production of inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases and inflammatory disorders.
Biochemical and Physiological Effects:
N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide has been shown to have a potent inhibitory effect on BTK, with an IC50 value of less than 5 nM. N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. In preclinical studies, N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide has been shown to significantly reduce the growth and survival of B-cell malignancies, as well as the production of inflammatory cytokines in autoimmune and inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide has also been shown to have good pharmacokinetic properties, which makes it suitable for oral administration. However, one limitation of N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide is its potential for drug-drug interactions, as it is metabolized by CYP3A4 and can inhibit CYP3A4 activity.

Orientations Futures

There are several potential future directions for the research and development of N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide. One area of interest is the use of N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide in combination with other drugs for the treatment of B-cell malignancies and autoimmune diseases. Another area of interest is the development of more potent and selective BTK inhibitors, which could have even greater therapeutic potential. Finally, N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide could be studied for its potential use in other diseases that involve B-cell activation and inflammation, such as multiple sclerosis and inflammatory bowel disease.

Applications De Recherche Scientifique

N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide has been studied extensively in preclinical and clinical trials for its potential use in the treatment of various diseases. In particular, N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide has shown promising results in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, and inflammatory disorders, such as asthma and chronic obstructive pulmonary disease (COPD).

Propriétés

IUPAC Name

N-[[2-(diethylamino)pyridin-3-yl]methyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-3-18(4-2)14-12(7-5-9-16-14)11-17-15(19)13-8-6-10-20-13/h5,7,9,13H,3-4,6,8,10-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZSOBWHNYPPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=CC=N1)CNC(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide
Reactant of Route 2
Reactant of Route 2
N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide
Reactant of Route 3
Reactant of Route 3
N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide
Reactant of Route 4
N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide
Reactant of Route 5
Reactant of Route 5
N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide
Reactant of Route 6
Reactant of Route 6
N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.